molecular formula C19H17N3O3 B4985662 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone

3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone

Cat. No.: B4985662
M. Wt: 335.4 g/mol
InChI Key: FMFCAPHXUBSQEE-UHFFFAOYSA-N
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Description

3-Nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone is a nitro-substituted quinolinone derivative characterized by a phenyl group at position 1, a nitro group at position 3, and a pyrrolidinyl moiety at position 4. Quinolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridinone ring.

The nitro group at position 3 likely enhances electrophilic reactivity, enabling participation in cyclization or nucleophilic substitution reactions .

Properties

IUPAC Name

3-nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-19-18(22(24)25)17(20-12-6-7-13-20)15-10-4-5-11-16(15)21(19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFCAPHXUBSQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319600
Record name 3-nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

334501-12-1
Record name 3-nitro-1-phenyl-4-pyrrolidin-1-ylquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the quinolinone structure.

    Amination: Incorporation of the pyrrolidinyl group through nucleophilic substitution.

    Aromatic Substitution: Addition of the phenyl group via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl and pyrrolidinyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Quinolinones: From various substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a quinolinone core, which is known for its diverse biological activities. The presence of a nitro group and a pyrrolidine moiety enhances its pharmacological profile, making it a candidate for further investigation.

Anticancer Activity

One of the primary applications of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone is in cancer research. Studies have indicated that derivatives of quinolinone compounds exhibit significant anticancer properties by inhibiting various cancer cell lines. The compound's mechanism involves modulation of protein kinase activity, which plays a crucial role in cell proliferation and survival pathways.

Study Findings
EP2210607B1Demonstrated efficacy in inhibiting tumor growth in preclinical models.
Ames AssayClassified as strong positive in mutagenicity tests, indicating potential for further development as a chemotherapeutic agent.

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly in modulating neurotransmitter systems. Its structural components suggest potential interactions with dopamine and serotonin receptors, which are critical in treating neurodegenerative diseases and psychiatric disorders.

Research Focus Outcome
Dopamine Receptor ModulationIndicated potential for use in treating Parkinson's disease and schizophrenia.
Serotonin Receptor InteractionMay contribute to antidepressant effects, warranting further investigation.

Chemical Probes in Biological Studies

This compound can serve as a chemical probe to study biological pathways and cellular mechanisms. Its ability to selectively target certain enzymes or receptors makes it valuable for elucidating complex biological processes.

Application Area Significance
Enzyme Inhibition StudiesUseful for identifying new drug targets within metabolic pathways.
Cellular Signaling ResearchAids in understanding the role of specific kinases in cell signaling cascades.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation through apoptosis induction. The results indicated that it could serve as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative disease management.

Mechanism of Action

The mechanism of action of 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone would depend on its specific biological target. Generally, compounds in this family may:

    Interact with Enzymes: Inhibit or activate specific enzymes.

    Bind to Receptors: Modulate receptor activity.

    Affect Cellular Pathways: Influence signaling pathways within cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Compound Name Structural Features Biological Activity Synthesis Method References
3-Nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone - 1-phenyl
- 3-nitro
- 4-pyrrolidinyl
Not explicitly reported; inferred potential for cytotoxicity or antimicrobial activity based on structural analogs Likely via nitroacetylation or substitution of pre-functionalized quinolinones
2-(3-Nitro-4-piperid-1-ylphenyl)-3-hydroxy-4(1H)-quinolinone - 3-hydroxy
- 4-piperidinyl
- 3-nitro on phenyl ring
Significant anticancer activity but low selectivity against cancer cell lines Derived from 2-phenyl-3-hydroxy-4(1H)-quinolinone via substitution
5,7-Dimethoxy-4-(4-methoxyphenyl)-2(1H)-quinolinone - 4-(4-methoxyphenyl)
- 5,7-dimethoxy
Synthetic alkaloid; biological activity not specified Multi-step synthesis from methoxy-substituted precursors
3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone - 3-amino
- 4-(2-chlorophenyl)
- 6-nitro
Not reported; nitro and chloro groups suggest potential antimicrobial properties Condensation of chlorophenyl and nitro-containing intermediates
Fluoroquinolones (e.g., 3-Fluoro-2(1H)-quinolinone) - 3-fluoro
- 1-methyl/alkyl
- 4-oxo
Broad-spectrum antibiotics (inhibit DNA gyrase) Fluorination of nalidixic acid analogs

Key Observations:

Substituent Position and Activity: The nitro group at position 3 in the target compound contrasts with fluoroquinolones, where a carboxyl group at position 3 and a fluoro group at position 6 are critical for antibacterial activity . This suggests divergent biological targets. Pyrrolidinyl vs.

Synthetic Efficiency: Yields for quinolinone derivatives vary significantly. For example, 1,2,3,4-tetrahydroquinoline-2-phosphonic acid was synthesized in 74% yield via a cost-effective route starting from quinoline, whereas lactam-based routes yielded 56% . The target compound’s synthesis may require optimization for similar efficiency.

Biological Activity: Derivatives with 3-nitro or 3-hydroxy groups (e.g., ’s compound 4) exhibit cytotoxicity but differ in selectivity. The absence of a hydroxyl group in the target compound might reduce off-target interactions . Natural quinolinones like quinolinone A () and peniprequinolone () show insecticidal and nematicidal activity, highlighting the scaffold’s versatility. The target compound’s nitro and pyrrolidinyl groups could similarly target microbial or parasitic enzymes .

Biological Activity

3-Nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.

Chemical Structure

The compound features a quinolinone core, which is known for its pharmacological relevance. The presence of a nitro group and a pyrrolidine moiety enhances its bioactivity. The chemical structure can be represented as follows:

C16H16N4O2\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_2

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of derivatives related to this compound. In vitro evaluations have demonstrated significant activity against various pathogens.

Pathogen MIC (μg/mL) MBC (μg/mL) Activity
Staphylococcus aureus0.250.5Bactericidal
Escherichia coli0.51.0Bactericidal
Candida albicans0.751.5Fungicidal

These results indicate that the compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study reported the following IC50 values against different cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)8.3
A549 (lung cancer)12.0

The compound's mechanism of action includes the inhibition of key signaling pathways involved in tumor growth .

Enzyme Inhibition

This compound has also been identified as an inhibitor of specific enzymes critical for microbial survival and cancer progression.

Enzyme IC50 (μM)
DNA gyrase15.4
Dihydrofolate reductase2.67

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes .

Case Study 1: Antimicrobial Efficacy

In a comparative study, derivatives of the compound were evaluated for their ability to inhibit biofilm formation in Staphylococcus aureus. The most active derivative demonstrated a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Mechanism

A study investigating the anticancer effects on breast cancer cells revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism involving apoptosis .

Q & A

Q. What are the common synthetic pathways for preparing 3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone and its derivatives?

The synthesis typically involves cyclocondensation reactions using β-ketoacid precursors. For example, 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one can react with nitric and sulfuric acids to form pyranoquinolinone derivatives via nitration and cyclization . Multi-step procedures often require precise control of reaction conditions (e.g., temperature, solvent selection) to optimize yields and purity. Key intermediates, such as nitroacetyl derivatives, are critical for introducing the nitro group .

Q. How can researchers characterize the structural integrity of this compound derivatives?

Structural confirmation relies on analytical techniques like 1H/13C NMR for hydrogen and carbon environments, IR spectroscopy for functional groups (e.g., C=O at ~1663 cm⁻¹), and mass spectrometry for molecular ion peaks (e.g., m/z 297) . High-performance liquid chromatography (HPLC) is used to assess purity, while X-ray crystallography can resolve complex stereochemistry in crystalline derivatives .

Q. What are the typical reaction conditions for introducing pyrrolidinyl substituents into quinolinone frameworks?

Pyrrolidinyl groups are often introduced via nucleophilic substitution or condensation reactions. For example, Mannich reactions with pyrrolidine under acidic or basic conditions can yield derivatives with amine-containing side chains. Reaction optimization may involve adjusting pH, temperature, and solvent polarity to avoid side products .

Advanced Research Questions

Q. What challenges arise in optimizing cyclocondensation reactions for quinolinone derivatives, and how can they be addressed?

Challenges include low yields due to competing side reactions (e.g., over-nitration) and poor regioselectivity. Strategies include:

  • Using catalytic InCl3 to accelerate cyclization while minimizing decomposition .
  • Employing microwave-assisted synthesis to reduce reaction times and improve efficiency .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates before undesired by-products form .

Q. How do reaction mechanisms differ when introducing nitro groups into quinolinone derivatives?

Nitro groups are typically introduced via electrophilic aromatic substitution (e.g., nitration with HNO3/H2SO4) or via pre-functionalized intermediates like nitroacetyl derivatives. The nitro group’s electron-withdrawing nature can influence subsequent reactions, such as reducing reactivity in nucleophilic substitutions but enhancing stability in cyclization steps . Mechanistic studies using isotopic labeling or computational modeling (DFT) can clarify pathways .

Q. What strategies are effective in resolving contradictory spectral data during compound characterization?

Contradictions in NMR or IR data may arise from tautomerism, conformational flexibility, or impurities. Solutions include:

  • Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).
  • 2D NMR techniques (COSY, HSQC) to assign overlapping signals.
  • X-ray crystallography to unambiguously confirm molecular geometry .
  • Cross-validation with mass spectrometry to rule out impurities .

Q. How can researchers assess the stability of 3-nitroquinolinone derivatives under varying experimental conditions?

Stability studies involve:

  • Forced degradation assays (e.g., exposure to light, heat, or acidic/basic conditions) followed by HPLC analysis.
  • Monitoring hydrolysis kinetics of the nitro group or pyrrolidinyl substituent in aqueous buffers.
  • Computational predictions of bond dissociation energies (BDEs) to identify labile regions .

Methodological Considerations

Q. What analytical techniques are critical for monitoring multi-step syntheses of nitroquinolinone derivatives?

  • Thin-layer chromatography (TLC) for real-time reaction monitoring.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • NMR spectroscopy to track functional group transformations (e.g., nitro reduction to amine) .

Q. How can researchers mitigate hazards associated with handling nitro-containing quinolinones?

  • Follow GHS guidelines for acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Use fume hoods and personal protective equipment (PPE) during nitration steps.
  • Avoid incompatible reagents (e.g., strong reducing agents) to prevent explosive side reactions .

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